molecular formula C12H12FNO4 B11816915 methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate

methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate

Cat. No.: B11816915
M. Wt: 253.23 g/mol
InChI Key: OTDUKDLBTSWBOV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is an organic compound with the molecular formula C12H12FNO4 and a molecular weight of 253.23 g/mol . This compound is characterized by the presence of a fluorine atom, a formamido group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields including medicinal and biochemical research.

Basic Information

PropertyDetails
Molecular Formula C₁₂H₁₂FNO₄
Molecular Weight 253.23 g/mol
IUPAC Name methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate
CAS Number 1415564-94-1

Synthesis

The synthesis of this compound involves several steps:

  • Esterification : 3-fluorobenzoic acid is esterified with methanol to produce methyl 3-fluorobenzoate.
  • Amidation : Methyl 3-fluorobenzoate is reacted with 2-oxopropylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

This compound exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its formamido group allows for targeted interactions, which may inhibit enzyme activity and alter biochemical pathways associated with cellular functions.

Pharmacological Applications

Research indicates that this compound may serve as a lead in drug development, particularly for:

  • Enzyme Inhibition : Potential use as an inhibitor for various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may have antibacterial and antifungal properties, though specific data on these activities is limited .

Case Studies

  • Antibacterial Activity : In related studies on compounds with similar structures, significant antibacterial effects were observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. While direct studies on this compound are scarce, its structural analogs have shown promising results .
  • Antifungal Activity : Some derivatives of benzoic acid have demonstrated antifungal properties against Candida albicans. This suggests that this compound could be explored for similar applications .

Toxicological Profile

While the compound's safety profile remains under investigation, preliminary toxicity assessments indicate potential risks associated with its use:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H12FNO4

Molecular Weight

253.23 g/mol

IUPAC Name

methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate

InChI

InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3

InChI Key

OTDUKDLBTSWBOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C=O)C1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

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